molecular formula C17H13NO3S B8797383 4,5-Diphenyl-2-oxazolylmercaptoacetic acid

4,5-Diphenyl-2-oxazolylmercaptoacetic acid

Cat. No. B8797383
M. Wt: 311.4 g/mol
InChI Key: STVVIBPFTMJJIZ-UHFFFAOYSA-N
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Description

4,5-Diphenyl-2-oxazolylmercaptoacetic acid is a useful research compound. Its molecular formula is C17H13NO3S and its molecular weight is 311.4 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C17H13NO3S

Molecular Weight

311.4 g/mol

IUPAC Name

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetic acid

InChI

InChI=1S/C17H13NO3S/c19-14(20)11-22-17-18-15(12-7-3-1-4-8-12)16(21-17)13-9-5-2-6-10-13/h1-10H,11H2,(H,19,20)

InChI Key

STVVIBPFTMJJIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)SCC(=O)O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

10 g ethyl S-(4,5-diphenyloxazol-2-yl)-mercaptoacetate dissolved in 30 ml ethanol were mixed with 30 ml 40% NaOH and maintained for 1 hour at room temperature. The sodium salt which separated from the reaction mixture was redissolved by means of addition of 200 ml distilled water. The alkaline solution was slowly poured into 300 ml ice-cooled 15% HCl. The precipitated S-(4,5-diphenyloxazol-2-yl)-mercaptoacetic acid was filtered, washed with water and crystallized from aqueous ethanol to give 7.4 g of a product melting at 137°-139° C (yield = 80.7%).
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80.7%

Synthesis routes and methods III

Procedure details

23 g. of 1,2-diphenyl-2-chloroethanone is heated together with 18 g. of the ethyl ester of carbamoylmercaptoacetic acid in 150 ml. of absolute DMF for 3 hours to 70°. Then, the DMF is removed, and the residue, containing the ethyl ester of N-(1,2-diphenyl-2-oxoethyl)-carbamoylmercaptoacetic acid, is refluxed for 5 hours with a mixture of 100 g. of POCl3 and 200 ml. of benzene. The mixture is then evaporated under reduced pressure and the residue is purified by chromatography on silica gel, thus obtaining the ethyl ester of 4,5-diphenyl-2-oxazolylmercaptoacetic acid, m.p. 54°-56°.
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Synthesis routes and methods IV

Procedure details

12 g. of thioglycolic acid ethyl ester is added to a suspension of 2.4 g. of NaH in 200 ml. of freshly distilled DMF, and the mixture is agitated until the evolution of hydrogen has ceased. Thereafter, 25.5 g. of 2-chloro-4,5-diphenyl-oxazole or 30 g. of 2-bromo-4,5-diphenyl-oxazole is added to the mixture. The latter is agitated for 5 hours at 80° and worked up as usual, thus obtaining the ethyl ester of 4,5-diphenyl-2-oxazolylmercaptoacetic acid, b.p. 207°-210°/0.1 mm.; m.p. 54°-56° (hexane).
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